3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid

Lipophilicity ADME Physicochemical Profiling

Researchers seeking to optimize GPR40 agonist leads often face issues with positional isomer mismatch and high lipophilicity. 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408678-55-6) directly addresses these challenges: - Meta-bromo substitution provides a Suzuki-Miyaura handle while maintaining a lower LogP (2.6 vs. 3.36 for para-isomer) to improve ADME profiles. - The free 4-carboxylic acid is essential for GPR40 engagement, and the 5-ethyl group supports SAR exploration. - Commercially available at 95-97% purity, this scaffold enables reproducible cross-coupling, bioconjugation, and agrochemical discovery workflows.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Cat. No. B15090247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyJFWQQTZMKSNONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid: Molecular Identity, Procurement-Relevant Properties, and Isoxazole Class Context


3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid (molecular formula C₁₂H₁₀BrNO₃, MW 296.12 g/mol) is a brominated isoxazole-4-carboxylic acid derivative characterized by a 3-bromophenyl group at position 3, an ethyl substituent at position 5, and a free carboxylic acid at position 4 of the isoxazole core [1]. This substitution pattern places it within a broader class of 3,5-disubstituted isoxazole-4-carboxylic acids that have been extensively explored in medicinal chemistry as GPR40 agonists for type 2 diabetes [2], PPAR modulators [3], and anti-inflammatory agents [4]. The compound is commercially available from multiple vendors with reported purity specifications typically ranging from 95% to 97% , positioning it as a viable building block for lead optimization campaigns requiring a bromine handle at the meta-position for subsequent cross-coupling derivatization.

Why 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Cannot Be Arbitrarily Replaced by Close Isoxazole Analogs


Within the 3,5-disubstituted isoxazole-4-carboxylic acid series, even subtle positional isomerism or heteroatom substitution profoundly alters both physicochemical and pharmacological profiles. The target compound's meta-bromo substitution on the 3-phenyl ring yields distinct lipophilicity (LogP 2.6 ) and topological polar surface area (TPSA 63.33 Ų ) compared to its para-bromo isomer (LogP 3.36, TPSA 63.33 Ų ) and ortho-bromo isomer (purity 97% ), differences that translate into divergent membrane permeability and target engagement characteristics. Furthermore, patent literature establishes that isoxazole-4-carboxylic acids bearing specific 3-aryl and 5-alkyl substitution patterns exhibit GPR40 agonist activity with EC₅₀ values spanning four orders of magnitude—from low nanomolar (e.g., 3.6 nM for AM-4668 ) to >10 μM—demonstrating that even minor structural modifications can ablate or invert biological function. Consequently, generic substitution within this chemical series without empirical validation introduces unacceptable risk of physicochemical mismatch, synthetic dead-ends in cross-coupling sequences, or complete loss of intended biological activity.

Quantitative Differentiation Evidence: 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid Versus Closest Analogs


LogP Differentiation: Meta-Bromo Substitution Yields 29% Lower Lipophilicity than Para-Bromo Isomer

The meta-bromo substitution pattern on the 3-phenyl ring confers a measured or estimated LogP (XLogP3-AA) of 2.6 for 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid . In contrast, the para-bromo positional isomer (3-(4-bromophenyl)-5-ethylisoxazole-4-carboxylic acid, CAS 1463808-08-3) exhibits a significantly higher LogP of 3.3647 , representing a 29% increase in calculated lipophilicity. This difference in partition coefficient, governed solely by the positional arrangement of the bromine substituent on the aromatic ring, directly impacts membrane permeability predictions and formulation behavior.

Lipophilicity ADME Physicochemical Profiling

Topological Polar Surface Area (TPSA) Identity with Para-Isomer but Distinct Rotatable Bond Flexibility

The target compound and its para-bromo isomer share identical TPSA values of 63.33 Ų , indicating equivalent potential for hydrogen bonding interactions with biological targets. However, the target compound possesses only 2 rotatable bonds [1] compared to 3 rotatable bonds for the para-isomer . This reduction in conformational degrees of freedom for the meta-isomer results in a more rigid molecular scaffold, which may translate to enhanced binding entropy upon target engagement due to reduced conformational entropy penalty upon binding.

Molecular Descriptors Drug-Likeness Conformational Analysis

Commercial Purity Specification Parity: 95-97% Purity Across Meta, Ortho, and Para Isomers

Commercial availability and purity specifications for the three positional isomers of 3-(bromophenyl)-5-ethylisoxazole-4-carboxylic acid are comparable. The target meta-isomer is offered at 95% purity from VulcanChem . The para-isomer (CAS 1463808-08-3) is also available at 95% purity from Leyan . The ortho-isomer (CAS 1483771-46-5) is supplied at 97% purity from AKSci . This parity indicates that procurement decisions should not be driven by purity differentials but rather by the specific synthetic or biological requirements dictated by bromine position.

Chemical Procurement Quality Control Sourcing

Molecular Weight Identity and Synthetic Handle Equivalence Across Positional Isomers

All three positional isomers (meta, ortho, para) share identical molecular formulas (C₁₂H₁₀BrNO₃) and molecular weights (296.12 g/mol) . This equivalence ensures that molar calculations, stock solution preparations, and reaction stoichiometry remain constant regardless of isomer selection. The presence of the bromine atom at any position on the phenyl ring provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling downstream diversification into more complex molecular architectures.

Molecular Weight Synthetic Utility Building Block

Class-Level GPR40 Agonist Activity Context: Isoxazole-4-Carboxylic Acids Exhibit Potent EC₅₀ Values Down to 3.6 nM

While direct GPR40 agonist data for 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid has not been published, the broader chemical class of 3,5-disubstituted isoxazole-4-carboxylic acids and related isoxazole carboxylic acids has been extensively validated as GPR40 (FFA1) agonists. Representative compounds from this class achieve potent activity: AM-4668 (an isoxazole-containing GPR40 agonist) exhibits EC₅₀ = 3.6 nM in A9 cells (IP3 assay) and 36 nM in CHO cells (aequorin assay) . Other isoxazole-4-carboxylic acid derivatives have demonstrated GPR40 agonist activity with EC₅₀ values ranging from 6 nM [1] to 400 nM [2] depending on substitution pattern. The presence of the carboxylic acid moiety at position 4 of the isoxazole ring is a critical pharmacophoric element for GPR40 engagement [3].

GPR40 Type 2 Diabetes Insulin Secretagogue

Hydrogen Bond Donor/Acceptor Profile Supports Favorable Drug-Likeness

3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid possesses 1 hydrogen bond donor (the carboxylic acid -OH) and 4 hydrogen bond acceptors (the carboxylic acid C=O, isoxazole ring N and O atoms) . This HBD/HBA profile is identical to its para-isomer (1 donor, 3 acceptors ) and conforms to Lipinski's Rule of Five guidelines for orally bioavailable drug-like molecules (≤5 HBD, ≤10 HBA). The LogP of 2.6 combined with molecular weight 296.12 g/mol and TPSA 63.33 Ų places this compound within favorable drug-like chemical space [1].

Drug-Likeness Lipinski's Rule of Five Physicochemical Properties

Optimal Research and Industrial Applications for 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic Acid


Medicinal Chemistry: GPR40 Agonist Lead Optimization for Type 2 Diabetes

Leverage the validated class-level GPR40 agonist activity of 3,5-disubstituted isoxazole-4-carboxylic acids by using 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid as a starting scaffold. The meta-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura cross-coupling to explore diverse aryl and heteroaryl replacements at the 3-position, while the ethyl group at position 5 can be modified or retained based on SAR findings. The carboxylic acid at position 4 is essential for GPR40 engagement [1]. Researchers should prioritize this meta-isomer over para- and ortho-isomers when lower lipophilicity (LogP 2.6 vs. 3.36 ) and reduced rotatable bond count (2 vs. 3 ) are desired to optimize ADME properties.

Chemical Biology: Synthesis of Isoxazole-Based Fluorescent Probes and Affinity Reagents

The bromine atom at the meta-position of the phenyl ring serves as an ideal anchor point for installing reporter groups via palladium-catalyzed cross-coupling reactions. This compound can be functionalized with fluorescent dyes (e.g., BODIPY, dansyl), biotin tags, or photoaffinity labels for target identification studies in GPR40 pharmacology or PPAR signaling [2]. The identical molecular weight (296.12 g/mol) across all three positional isomers simplifies molar calculations during bioconjugation workflows.

Agrochemical Research: Development of Novel Herbicides or Fungicides

Isoxazole-4-carboxylic acid derivatives are recognized for their herbicidal properties and role as metabolites in various biological systems . The target compound's meta-bromo substitution pattern, distinct from the more commonly explored para-substituted analogs, offers a novel chemical space for agrochemical discovery programs seeking to circumvent existing resistance mechanisms. The compound can be elaborated into amide, ester, or hydrazide derivatives for screening against weed or fungal targets.

Synthetic Methodology Development: Substrate for Cross-Coupling Reaction Optimization

Given the well-defined physicochemical differences between meta-, ortho-, and para-bromoarenes in terms of electronic and steric effects, 3-(3-bromophenyl)-5-ethylisoxazole-4-carboxylic acid serves as an excellent test substrate for developing or optimizing palladium-catalyzed cross-coupling methodologies. Researchers can benchmark catalyst systems, ligand libraries, or reaction conditions using this substrate, leveraging its moderate lipophilicity (LogP 2.6 ) and commercial availability at 95% purity for reproducible experimentation.

Technical Documentation Hub

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